molecular formula C15H25B B14347597 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 92215-45-7

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14347597
CAS No.: 92215-45-7
M. Wt: 216.17 g/mol
InChI Key: JHNKCYIRHXVIQR-UHFFFAOYSA-N
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Description

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound. It is a derivative of 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN, which is widely used in organic synthesis due to its ability to catalyze hydroboration reactions. The compound’s unique structure, featuring a boron atom within a bicyclic framework, makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal alkynes with 9-BBN. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and moderate heating to around 65°C. For example, the hydroboration of phenylacetylene with pinacolborane in the presence of 9-BBN as a catalyst can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

    Oxidation: Conversion of the boron-containing intermediate to alcohols or other functional groups.

    Substitution: Replacement of the boron atom with other functional groups.

Common Reagents and Conditions

    Hydroboration: Typically involves the use of 9-BBN and terminal alkynes in THF at elevated temperatures.

    Oxidation: Commonly performed using hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) to convert the boron intermediate to alcohols.

    Substitution: Various reagents, such as halogens or organometallic compounds, can be used to replace the boron atom.

Major Products

The major products formed from these reactions include alkenylboronic esters, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane primarily involves the formation of a boron-carbon bond through hydroboration. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds across carbon-carbon multiple bonds. This process is often followed by oxidation or substitution reactions to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which includes a heptynyl group attached to the boron atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.

Properties

CAS No.

92215-45-7

Molecular Formula

C15H25B

Molecular Weight

216.17 g/mol

IUPAC Name

9-hept-1-ynyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C15H25B/c1-2-3-4-5-6-13-16-14-9-7-10-15(16)12-8-11-14/h14-15H,2-5,7-12H2,1H3

InChI Key

JHNKCYIRHXVIQR-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C#CCCCCC

Origin of Product

United States

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